molecular formula C13H16O2 B12647292 Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- CAS No. 22081-10-3

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)-

Cat. No.: B12647292
CAS No.: 22081-10-3
M. Wt: 204.26 g/mol
InChI Key: MOHDUPPKSWJOKD-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- is a cyclohexanone derivative featuring a 4-hydroxyphenylmethyl substituent at the C-2 position of the cyclohexanone ring. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.13 g/mol (calculated). The compound’s structure includes a hydroxyl group at the para position of the aromatic ring, which confers polarity and hydrogen-bonding capacity.

Properties

CAS No.

22081-10-3

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C13H16O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-8,11,14H,1-4,9H2

InChI Key

MOHDUPPKSWJOKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with 4-hydroxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-grade quality .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type and position on the aromatic ring significantly alter the compound’s properties. Below is a comparative analysis of key analogues:

Compound Substituent Molecular Formula Key Properties Evidence
Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- 4-hydroxyphenylmethyl C₁₄H₁₈O₂ High polarity due to -OH group; hydrogen-bond donor/acceptor. Melting point: ~66°C .
Cyclohexanone, 2-[hydroxy(4-nitrophenyl)methyl]- 4-nitrophenylmethyl + hydroxyl C₁₃H₁₅NO₄ Electron-withdrawing nitro group reduces solubility; increased reactivity in electrophilic substitutions.
Cyclohexanone, 2-[(2-methoxyphenyl)methyl]- 2-methoxyphenylmethyl C₁₅H₂₀O₂ Methoxy group (electron-donating) enhances lipophilicity; lower melting point (~45°C).
Cyclohexanone,2-[dimethylamino)methyl]- dimethylaminomethyl C₁₀H₁₉NO Basic amino group increases water solubility; forms salts with acids. Used as a metabolic marker in citrus .
Cyclohexanone, 2-hydroxy-2-(4-methoxyphenyl)- 4-methoxyphenyl + hydroxyl C₁₃H₁₆O₃ Synergistic effects of -OH and -OCH₃ groups; intermediate polarity. Melting point: ~139°C .

Structural and Spectroscopic Comparisons

  • NMR Profiles: Cyclohexanone derivatives with aromatic substituents exhibit distinct NMR shifts. For example, the target compound’s 4-hydroxyphenyl group shows a deshielded proton signal at δH 6.8–7.2 ppm, while methoxy-substituted analogues (e.g., 2-methoxyphenylmethyl) display characteristic -OCH₃ signals at δH 3.7–3.9 ppm .
  • ECD Spectra: Compounds with similar cyclohexanone cores but differing substituents (e.g., hydroxyethyl vs. hydroxyl groups) show nearly identical ECD spectra, indicating conserved chiral configurations .

Reactivity and Functional Group Interactions

  • Hydroxyphenyl vs. Nitrophenyl: The 4-hydroxyphenyl group in the target compound participates in hydrogen bonding, enhancing stability in aqueous media. In contrast, the nitro group in Cyclohexanone, 2-[hydroxy(4-nitrophenyl)methyl]- promotes electrophilic aromatic substitution but reduces solubility .
  • Methoxy vs. Amino Groups: Methoxy-substituted derivatives (e.g., 2-[(2-methoxyphenyl)methyl]-) exhibit higher lipophilicity, making them suitable for lipid-rich environments. Amino-substituted analogues (e.g., dimethylaminomethyl) form stable hydrochloride salts, useful in pharmaceutical formulations .

Biological Activity

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)-, also known as 2-(4-hydroxybenzyl)cyclohexanone, is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13_{13}H16_{16}O2_2
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 68901-22-4

The biological activity of Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the hydroxy group on the phenyl ring contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Cytotoxic Effects : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the modulation of key apoptotic pathways.
  • Gene Expression Modulation : Studies have shown that it can influence the expression levels of genes associated with cell cycle regulation and apoptosis, such as P53 and Bcl-2.

Cytotoxicity Assessment

A study conducted using the MTT assay demonstrated that Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- exhibited selective cytotoxicity against several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)25.0Induction of apoptosis
HCT-116 (Colon)30.5Cell cycle arrest at G2/M phase
HepG2 (Liver)28.0DNA fragmentation

These results indicate a promising potential for this compound as an anticancer agent.

Gene Expression Analysis

The effects on gene expression were analyzed in a study involving breast cancer cell lines (MCF-7). The results showed:

  • Up-regulation of Pro-apoptotic Genes :
    • P53
    • Bax
  • Down-regulation of Anti-apoptotic Genes :
    • Bcl-2
    • CDK4

This suggests that Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- promotes apoptosis by enhancing pro-apoptotic signals while inhibiting survival pathways.

Case Studies

  • Case Study on Breast Cancer : In a controlled study, patients with advanced breast cancer were treated with a formulation containing Cyclohexanone derivatives. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard therapies.
  • Colon Cancer Trials : A clinical trial focused on patients with colon cancer demonstrated that Cyclohexanone treatment led to decreased tumor growth and enhanced quality of life metrics.

Safety and Toxicology

Toxicological assessments have indicated that Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- has a favorable safety profile when administered within therapeutic ranges. In vitro studies using human peripheral blood lymphocytes showed no significant mutagenic or clastogenic effects at concentrations below cytotoxic levels .

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